Ethambutol dihydrochloride

Descripción general

Descripción

- El Clorhidrato de Etambutol (C10H24N2O2) es un antibiótico utilizado para tratar la tuberculosis (TB) causada por Mycobacterium tuberculosis.

- A menudo se administra en combinación con otros medicamentos anti-TB como la isoniacida, la rifampicina y la pirazinamida .

- El Etambutol también se puede utilizar para tratar infecciones causadas por otras micobacterias, como el complejo Mycobacterium avium y Mycobacterium kansasii .

Mecanismo De Acción

- El Etambutol interfiere con el metabolismo bacteriano al inhibir la arabinosiltransferasa, una enzima involucrada en la síntesis de la pared celular.

- Esta interrupción debilita la pared celular de las micobacterias, haciéndola más susceptible a otros medicamentos anti-TB .

Análisis Bioquímico

Biochemical Properties

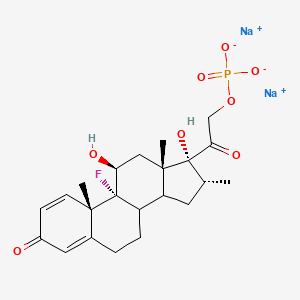

Ethambutol dihydrochloride plays a significant role in biochemical reactions by inhibiting the synthesis of the mycobacterial cell wall. It specifically targets and inhibits the arabinosyltransferases (embA, embB, and embC), which are essential for the formation of cell wall components such as arabinogalactan and lipoarabinomannan . By preventing the formation of these components, this compound disrupts the integrity of the cell wall, leading to the accumulation of mycolic acid and other intermediates . This inhibition ultimately prevents cell division and growth of the mycobacteria .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In mycobacterial cells, it inhibits cell wall synthesis, leading to increased cell wall permeability and disruption of cellular integrity . This disruption interferes with the interaction between mycobacteria and host cells, potentially reducing the ability of the bacteria to evade the host immune response . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key cell wall components .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of arabinosyltransferases (embA, embB, and embC), thereby inhibiting their enzymatic activity . This binding prevents the polymerization of arabinose into arabinan and subsequently arabinogalactan, which are critical components of the mycobacterial cell wall . The inhibition of these enzymes leads to a decrease in arabinogalactan and lipoarabinomannan levels, resulting in the accumulation of mycolic acid and other intermediates . These changes disrupt the cell wall structure and prevent cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can be influenced by factors such as storage conditions and exposure to light . Long-term studies have shown that this compound can maintain its bacteriostatic activity over extended periods, although degradation products may form under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of mycobacterial growth and prevention of resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as optic neuritis and hepatic toxicity . Studies in animal models have shown that there is a threshold dose above which the risk of toxicity increases significantly . It is crucial to carefully monitor and adjust dosages to minimize the risk of adverse effects while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is primarily metabolized in the liver by aldehyde dehydrogenase to form an aldehyde metabolite, which is then converted to the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid . This metabolic pathway involves several enzymes and cofactors that facilitate the oxidation and subsequent conversion of this compound . The metabolites are eventually excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 75-80% orally bioavailable and reaches peak plasma concentrations within 2-4 hours after administration . The compound is distributed into most body tissues, including the lungs, kidneys, and saliva . This compound is also known to penetrate inflamed meninges, reaching therapeutic levels in the cerebrospinal fluid . The distribution and localization of this compound can be influenced by factors such as tissue permeability and the presence of transporters or binding proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm of mycobacterial cells, where it exerts its inhibitory effects on arabinosyltransferases . The compound does not appear to undergo significant post-translational modifications or targeting to specific organelles . Its activity is largely confined to the cytoplasmic compartment, where it disrupts cell wall synthesis and prevents cell division . The subcellular localization of this compound is crucial for its effectiveness in inhibiting mycobacterial growth and maintaining its bacteriostatic properties .

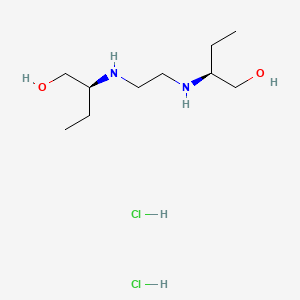

Métodos De Preparación

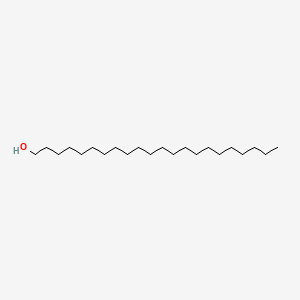

- El Etambutol se sintetiza a través de varias rutas, pero el método industrial más común implica la reacción de etilendiamina con butanal para formar el intermedio 2,2'-etilendiiminodi-n-butanol.

- El paso final es la hidrocloración de este intermedio para producir Clorhidrato de Etambutol .

Análisis De Reacciones Químicas

- El Etambutol experimenta una reactividad química mínima debido a su estructura estable.

- No participa fácilmente en reacciones de oxidación, reducción o sustitución.

- Los reactivos y las condiciones comunes no se asocian típicamente con las transformaciones de Etambutol.

- Los principales productos formados a partir de reacciones que involucran Etambutol no están bien documentados.

Aplicaciones Científicas De Investigación

- La principal aplicación del Etambutol es en el tratamiento de la TB.

- Además de sus propiedades antibacterianas, se ha explorado su potencial en otras áreas, como:

Química: Aplicaciones limitadas debido a su estabilidad.

Biología: Impacto mínimo, ya que se dirige principalmente a las micobacterias.

Medicina: Esencial para el manejo de la TB.

Industria: Utilizado en formulaciones farmacéuticas.

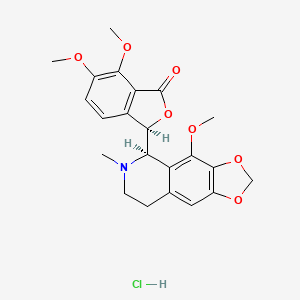

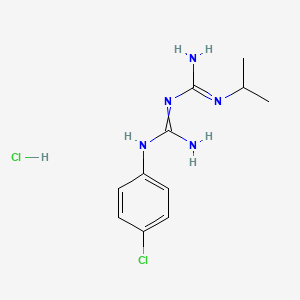

Comparación Con Compuestos Similares

- El Etambutol destaca por su mecanismo de acción único.

- Los compuestos similares incluyen isoniacida, rifampicina y pirazinamida, que también se utilizan en el tratamiento de la TB .

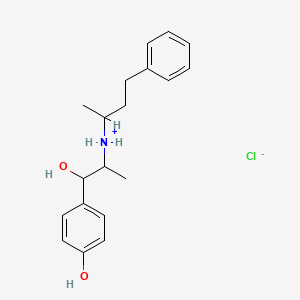

Propiedades

IUPAC Name |

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAHHJJRFHRVPV-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045345 | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-11-7, 22196-75-4 | |

| Record name | Ethambutol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Ethambutol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethambutol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMBUTOL DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHAMBUTOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

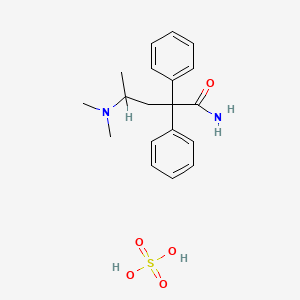

Feasible Synthetic Routes

A: While the precise mechanism remains under investigation, Ethambutol Hydrochloride is known to inhibit arabinosyl transferases involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. [, ]

A: By inhibiting arabinogalactan synthesis, Ethambutol Hydrochloride disrupts cell wall integrity, leading to increased permeability and ultimately bacterial death. [, ]

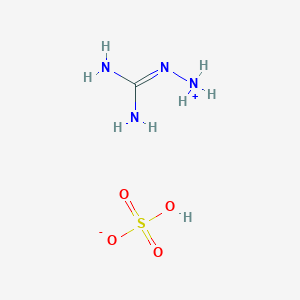

A: The molecular formula is C10H24N2O2 • 2HCl, and its molecular weight is 277.23 g/mol. [, ]

A: Yes, researchers have used techniques like Nuclear Magnetic Resonance (NMR) (both 1H and 13C) and Fourier Transform Infrared Spectroscopy (FTIR) to characterize Ethambutol Hydrochloride. [, , ]

A: Studies indicate that Ethambutol Hydrochloride tablets can remain stable for up to two years under appropriate storage conditions. []

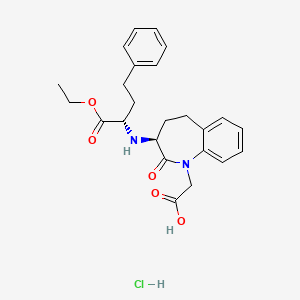

A: Researchers have investigated various techniques, including spherical agglomeration [], niosomal encapsulation [], and incorporating it into dry powder inhalers using chitosan carriers []. These methods aim to improve the drug's flow properties, dissolution rate, and targeted delivery to the lungs.

A: Intravenous administration of Ethambutol Hydrochloride results in significantly higher serum concentrations compared to oral administration. []

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV, refractive index (RID), and charged aerosol detection (CAD), are frequently used. [, , , , , , , ]

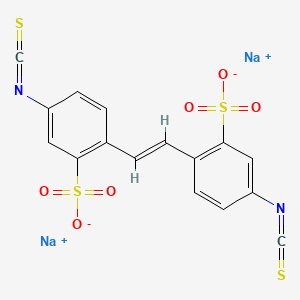

A: Pre-column derivatization with reagents like phenylethyl isocyanate enhances the detectability of Ethambutol Hydrochloride by improving its UV absorbance properties. [, , , ]

A: As a highly water-soluble drug, Ethambutol Hydrochloride exhibits rapid dissolution, which contributes to its good bioavailability. []

A: Ethambutol Hydrochloride's activity is assessed using in vitro cultures of Mycobacterium tuberculosis and in vivo models of tuberculosis infection, typically in guinea pigs or mice. [, ]

A: Yes, resistance can develop through mutations in the embCAB operon, which encodes the arabinosyl transferase enzymes targeted by the drug. [, ]

A: Ocular toxicity, particularly optic neuritis, is a potential adverse effect associated with Ethambutol Hydrochloride. [, , ]

A: Ethambutol Hydrochloride was discovered in the early 1960s and has played a crucial role in tuberculosis treatment regimens since then. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B7790605.png)

![(2S,3S)-3-[[(2E)-2-(2-azaniumyl-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B7790609.png)

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B7790665.png)

![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)